molecular formula C14H9NO6 B13047711 4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid

4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid

Cat. No.: B13047711
M. Wt: 287.22 g/mol
InChI Key: GJPJIYZHJNJVML-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid typically involves a multi-step process. One efficient synthetic route is based on the “1,2,4-triazine” methodology . The process begins with the preparation of 5-cyano-1,2,4-triazine through direct cyanation of the corresponding 1,2,4-triazine 4-oxide. This is followed by an aza-Diels–Alder reaction and hydrolysis of the cyano group in 50% sulfuric acid, yielding monocarboxylic acid. Finally, the two methyl groups in the molecule are oxidized with excess potassium permanganate to obtain the target compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid primarily involves its ability to act as a ligand, forming complexes with various metal ions. This interaction is facilitated by the carboxyl and pyridine groups in the molecule, which can coordinate with metal ions to form stable complexes . These complexes can then participate in various catalytic and storage processes.

Properties

Molecular Formula

C14H9NO6

Molecular Weight

287.22 g/mol

IUPAC Name

4-(3-carboxyphenyl)pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C14H9NO6/c16-12(17)8-3-1-2-7(4-8)9-5-10(13(18)19)15-11(6-9)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

GJPJIYZHJNJVML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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